molecular formula C15H18N4O3S B2887353 3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide CAS No. 924825-10-5

3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide

Cat. No.: B2887353
CAS No.: 924825-10-5
M. Wt: 334.39
InChI Key: FDUORGKGLTZNIQ-UHFFFAOYSA-N
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Description

The compound 3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene 1,1-dioxide (sulfone) core linked via an amide bond to a 1,2,3-triazole ring substituted with a 4-methylphenyl group at position 1 and a methyl group at position 5.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-3-5-13(6-4-10)19-11(2)14(17-18-19)15(20)16-12-7-8-23(21,22)9-12/h3-6,12H,7-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUORGKGLTZNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It incorporates a triazole moiety, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C14H16N4O2SC_{14}H_{16}N_4O_2S. The structure features a tetrahydrothiophene ring fused with a triazole and an amide functional group, which may contribute to its biological activity.

Pharmacological Activities

Recent studies have highlighted several biological activities associated with triazole derivatives, including:

  • Anticancer Activity : Triazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity at nanomolar concentrations against human leukemic T-cells, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .
  • Antimicrobial Properties : Compounds containing the triazole ring have been reported to exhibit antimicrobial activity against a range of pathogens. The structural features of the triazole enhance binding affinity to microbial targets, leading to effective inhibition of growth .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various triazole derivatives found that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis via caspase activation and disruption of mitochondrial function .

Case Study 2: Antimicrobial Efficacy

Research on a series of triazole-containing compounds indicated that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components:

  • Triazole Ring : Essential for biological activity; modifications on this ring can enhance potency.
  • Substituents on Aromatic Rings : The presence of electron-donating groups (like methyl) can improve solubility and bioavailability.
  • Functional Groups : Amides and thiophene rings contribute to increased interaction with biological targets.

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism of Action
AnticancerIC50 < 10 µMInduction of apoptosis
AntimicrobialMIC ≤ 15 µg/mLDisruption of bacterial cell wall synthesis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Triazole-Sulfone Derivatives

3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide (CAS 1247491-51-5) Core: Tetrahydrothiophene 1,1-dioxide linked to 1,2,3-triazole. Substituents: Aminomethyl group at triazole position 4 (vs. 4-methylphenyl and methyl groups in the target compound).

Halogenated Triazole-Thiones

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Core: 1,2,4-Triazole-thione fused with chlorophenyl groups. Substituents: Two chlorine atoms on phenyl rings and a thione group. Key Differences: The thione group and chlorine substituents enhance hydrogen-bonding capacity (N—H···S, O—H···S), as observed in its crystal lattice, which may improve solubility in polar solvents compared to the methyl-dominated target compound .

Spirocyclic Sulfones

N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides Core: Spirocyclic sulfone with a fused dithia-azacycle. Substituents: Varied N-substituents (e.g., alkyl, aryl).

Physicochemical Properties

Compound Core Structure Key Functional Groups Polarity/Solubility Trends
Target Compound Tetrahydrothiophene sulfone + triazole Amide, methylphenyl, methyl Moderate lipophilicity (methyl groups)
3-(4-(Aminomethyl)-... (CAS 1247491-51-5) Tetrahydrothiophene sulfone + triazole Primary amine, methyl Higher polarity (amine vs. amide)
Triazole-Thione () 1,2,4-Triazole-thione + chlorophenyl Thione, Cl substituents Enhanced H-bonding, polar solvents
Spirocyclic Sulfones () Spirocyclic sulfone Sulfone, spiro ring Steric hindrance, lower solubility

Crystallographic and Structural Analysis

  • Software Tools : Crystal structures of analogs (e.g., ) were determined using SHELXL for refinement and visualized via WinGX/ORTEP .
  • Packing Interactions : The triazole-thione in forms hexamers via N—H···S bonds, whereas the target compound’s methyl groups may favor hydrophobic packing .

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